molecular formula C19H19NO6S B1458955 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 141282-26-0

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No. B1458955
CAS RN: 141282-26-0
M. Wt: 389.4 g/mol
InChI Key: QOLSFSQNQNPHJT-UHFFFAOYSA-N
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Description

“2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 141282-26-0 . It has a molecular weight of 389.43 . The IUPAC name for this compound is 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethyl 4-methylbenzenesulfonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO6S/c1-14-6-8-15(9-7-14)27(23,24)26-13-12-25-11-10-20-18(21)16-4-2-3-5-17(16)19(20)22/h2-9H,10-13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Bioisosteres Development

This compound is part of a class of substances that have garnered interest for their potential as bioisosters—chemicals that can mimic the biological effects of another while differing in composition . The presence of the 1,3-dioxoisoindol moiety offers a platform for creating analogs of known pharmacologically active compounds, potentially leading to new drugs with improved properties such as increased potency, stability, or reduced side effects.

Chemical Synthesis: Sulfonamide Analogues

In chemical synthesis, this compound can be used to create sulfonamide analogues. Sulfonamides are a critical class of chemicals used in various synthesis reactions. The compound’s structure allows for the introduction of additional nitrogen atoms, which can be beneficial for optimizing steric demand, solubility, and reactivity in synthetic processes .

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-14-6-8-15(9-7-14)27(23,24)26-13-12-25-11-10-20-18(21)16-4-2-3-5-17(16)19(20)22/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLSFSQNQNPHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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